molecular formula C16H16N2O2S B5586610 5-(4-ethoxyphenyl)-3-ethylthieno[2,3-d]pyrimidin-4(3H)-one

5-(4-ethoxyphenyl)-3-ethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5586610
M. Wt: 300.4 g/mol
InChI Key: UQVUCELNFVCVDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves several key steps, including the use of aza-Wittig reactions, catalytic four-component reactions, and the condensation of various amines, phenols, or alcohols. These processes have been optimized to achieve high yields and selectivity, highlighting the compound's efficient synthetic pathways (Chen, Nie, & Ding, 2009), (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones has been extensively analyzed through various spectroscopic methods, including FTIR, NMR, and X-ray crystallography. These studies reveal detailed insights into the compound's structural characteristics, bonding patterns, and electronic configurations, contributing to a deeper understanding of its reactivity and properties (Gangjee et al., 2009), (Peng et al., 2015).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(3H)-ones participate in a variety of chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. These reactions are pivotal for modifying the compound to enhance its chemical properties or to introduce functional groups that can lead to pharmacologically active derivatives. The versatility of these reactions underscores the compound's significance in synthetic and medicinal chemistry (Tumkyavichyus, 1988), (Tumkevičius, 1994).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4(3H)-ones, such as solubility, melting point, and stability, have been characterized to facilitate their application in various fields. These properties are influenced by the compound's molecular structure and can be modified through chemical synthesis to meet specific requirements (Huang et al., 2020).

Chemical Properties Analysis

The chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones, including reactivity, stability under various conditions, and interactions with other chemical entities, have been thoroughly investigated. These studies provide valuable information for the development of new compounds with desired chemical behaviors and applications in various scientific fields (Dai et al., 2013).

properties

IUPAC Name

5-(4-ethoxyphenyl)-3-ethylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-3-18-10-17-15-14(16(18)19)13(9-21-15)11-5-7-12(8-6-11)20-4-2/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVUCELNFVCVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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